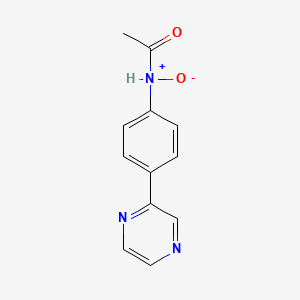
N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an acetyl group attached to a benzene ring, which is further substituted with a pyrazine moiety and an amine N-oxide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide typically involves multi-step organic reactions. One common method includes the acetylation of 4-(pyrazin-2-yl)benzen-1-amine followed by oxidation to introduce the N-oxide group. The reaction conditions often involve the use of acetic anhydride as the acetylating agent and hydrogen peroxide or m-chloroperbenzoic acid as the oxidizing agent. The reactions are usually carried out under controlled temperatures and pH to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to achieve cost-effective and sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents like zinc dust and acetic acid.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc dust, acetic acid.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: 4-(pyrazin-2-yl)benzen-1-amine.
Substitution: Derivatives with different functional groups replacing the acetyl group.
Aplicaciones Científicas De Investigación
N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the pyrazine moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to diverse biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Benzothiazole derivatives: Exhibits significant anti-tubercular activity.
Uniqueness
N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
101986-69-0 |
|---|---|
Fórmula molecular |
C12H11N3O2 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
N-acetyl-4-pyrazin-2-ylbenzeneamine oxide |
InChI |
InChI=1S/C12H11N3O2/c1-9(16)15(17)11-4-2-10(3-5-11)12-8-13-6-7-14-12/h2-8,15H,1H3 |
Clave InChI |
RWCQMSZFSIKBEM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[NH+](C1=CC=C(C=C1)C2=NC=CN=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


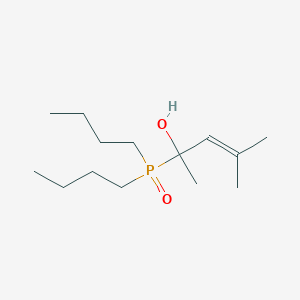
![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
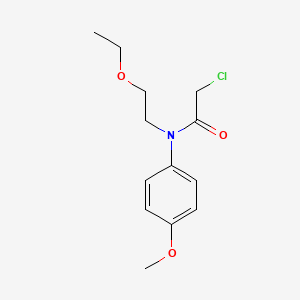
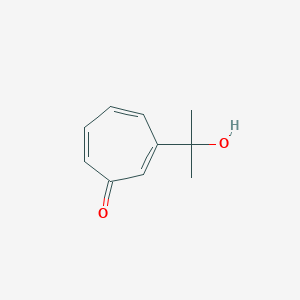

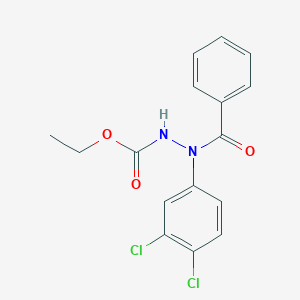
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)

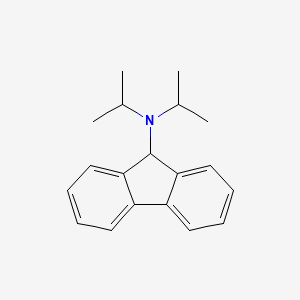
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)

![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)

